1-Allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
Overview
Description
1-Allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is an ionic liquid known for its unique properties and applications. It is composed of an imidazolium cation with an allyl group and a bis(trifluoromethylsulfonyl)imide anion. This compound is notable for its high thermal stability, low volatility, and excellent solubility in various organic solvents .
Mechanism of Action
Target of Action
The primary target of 1-Allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is the electrolyte in lithium-ion batteries . It is used as an organic additive to enhance the performance of these batteries .
Mode of Action
This compound interacts with the electrolyte in lithium-ion batteries. It is used to prepare a propylene carbonate-based electrolyte, which is a crucial component in lithium-ion batteries .
Biochemical Pathways
The compound affects the energy storage and release pathways in lithium-ion batteries. By enhancing the electrolyte, it improves the efficiency of these pathways, leading to better battery performance .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in this case, we can discuss the compound’s properties related to its distribution and action within the battery system. The compound is mixed with the electrolyte in the battery, where it remains throughout the battery’s lifecycle. Its impact on bioavailability is manifested as an improvement in the battery’s energy storage and discharge capabilities .
Result of Action
The use of this compound results in enhanced performance of lithium-ion batteries. It helps to minimize hydrogen gas evolution and corrosion rate in the alkaline electrolyte for Al-air batteries . This leads to an increase in the capacity density of the battery .
Action Environment
The action of this compound is influenced by the environment within the battery. The alkaline conditions of the electrolyte are crucial for its function . Additionally, the compound’s efficacy and stability may be affected by factors such as temperature and the presence of other compounds in the battery system .
Biochemical Analysis
Biochemical Properties
1-Allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide plays a crucial role in biochemical reactions, particularly in the stabilization and protection of biomolecules. It interacts with enzymes, proteins, and other biomolecules through ionic and hydrogen bonding interactions . For instance, it has been used to stabilize luminescent silicon nanoparticles, which can be employed in various biochemical assays . The compound’s ability to form stable complexes with biomolecules makes it an essential component in biochemical research.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . Studies have shown that this compound can affect the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it has been observed to impact cell signaling pathways, which can alter cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation . For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding . This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can degrade under certain conditions, leading to changes in its biochemical activity . Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular function, including changes in gene expression and metabolic activity . These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects, including toxicity and changes in metabolic activity . Threshold effects have been observed, where the compound’s impact on cellular function becomes significant only above a certain concentration . These dosage effects are essential for determining the safe and effective use of this compound in biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . It has been shown to affect the activity of enzymes involved in key metabolic pathways, leading to changes in the levels of specific metabolites
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution of this compound is essential for elucidating its biochemical effects and optimizing its use in research applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects
Preparation Methods
1-Allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide can be synthesized through a reaction between 1-allyl-3-methylimidazolium chloride and lithium bis(trifluoromethylsulfonyl)imide under microwave conditions . The reaction typically involves:
Reactants: 1-allyl-3-methylimidazolium chloride and lithium bis(trifluoromethylsulfonyl)imide.
Conditions: Microwave irradiation to facilitate the reaction.
Products: this compound and lithium chloride as a byproduct.
Industrial production methods for this compound are similar but scaled up to accommodate larger quantities. The use of microwave conditions ensures a rapid and efficient synthesis process .
Chemical Reactions Analysis
1-Allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:
Substitution Reactions: The imidazolium cation can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo redox reactions, although specific conditions and reagents vary depending on the desired outcome.
Common Reagents and Conditions: Typical reagents include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The products depend on the specific reaction but can include modified imidazolium salts or other organic compounds.
Scientific Research Applications
1-Allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide has a wide range of applications in scientific research:
Biology: Employed in the separation and purification of biological molecules due to its unique solubility properties.
Medicine: Investigated for potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.
Comparison with Similar Compounds
1-Allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is compared with other similar ionic liquids:
1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Similar structure but with an ethyl group instead of an allyl group.
1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Contains a butyl group, offering different viscosity and conductivity characteristics.
1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Features a hexyl group, which affects its hydrophobicity and application in different solvents.
These comparisons highlight the unique properties of this compound, particularly its balance of thermal stability, solubility, and ionic conductivity.
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-methyl-3-prop-2-enylimidazol-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N2.C2F6NO4S2/c1-3-4-9-6-5-8(2)7-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3,5-7H,1,4H2,2H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMWATGUEVQTIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)CC=C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F6N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746373 | |
Record name | 3-Methyl-1-(prop-2-en-1-yl)-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
655249-87-9 | |
Record name | 3-Methyl-1-(prop-2-en-1-yl)-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.